molecular formula C59H96O26 B12823935 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12823935
M. Wt: 1221.4 g/mol
InChI Key: RYHDIBJJJRNDSX-RCOQWZBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-ray Diffraction Studies

Rebaudioside A crystallizes in a tetrahydrated monomethanolated form (Form III) with space group P1 and unit cell parameters a = 10.89 Å, b = 12.47 Å, c = 14.21 Å, α = 92.3°, β = 101.5°, γ = 105.8°. The asymmetric unit contains one Reb A molecule, four water molecules, and one methanol molecule, with a disordered water site (31%/69% occupancy). X-ray powder diffraction (XRPD) identifies three additional crystal forms, though their unit cell parameters remain unindexed due to peak overlap.

Table 1: Crystallographic Parameters of Rebaudioside A Polymorphs

Form Space Group a (Å) b (Å) c (Å) Solvent Content
III P1 10.89 12.47 14.21 Methanol/water
Unindexed 1 - - - - Unknown
Unindexed 2 - - - - Unknown

XRD analysis of Reb A in solid dispersions reveals characteristic peaks at 13.48°, 14.08°, and 21.18°, confirming crystalline integrity even when combined with hydrophobic drugs like curcumin. The persistence of these peaks under formulation conditions suggests structural resilience, though amorphous transitions occur during micellization.

Molecular Conformation and Stereochemical Properties

Rebaudioside A ($$C{44}H{70}O_{23}$$, MW 967.01 g/mol) features a steviol aglycone core with four β-D-glucosyl units at C13 and C19 positions. The C13-O-glucosyl chain adopts a 2S,3R,4S,5S,6R configuration, while the C19-carboxylate ester exhibits 4aS,6aR,6aS,6bR,9R,10S,12aR,14bR stereochemistry. This stereochemical arrangement creates a rigid, bowl-shaped molecular architecture that influences micelle formation.

The glycosidic linkages (1→2, 1→3, and 1→6) between glucose units introduce conformational constraints, as evidenced by torsional angles ($$\phi$$ = -75° to -85°, $$\psi$$ = 115°–125°) in the crystal lattice. These angles prevent free rotation of glycosyl groups, stabilizing the molecule against enzymatic hydrolysis.

Hydrogen Bonding Networks and Supramolecular Arrangements

Form III crystals exhibit 14 distinct hydrogen bonds per asymmetric unit, including:

  • O–H···O interactions between Reb A’s hydroxyl groups and solvent molecules (2.6–2.9 Å)
  • Disordered water-mediated bonds (2.7 Å) linking adjacent steviol cores
  • Methanol-O···H–C interactions (3.1 Å) stabilizing the carboxylate moiety

These networks facilitate hierarchical self-assembly in aqueous solutions, progressing from spherical micelles (5.071 mg/mL critical micelle concentration) to rod-like aggregates >200 nm. The aggregation energy (-23.5 kJ/mol) derives primarily from hydrogen bonding (58%) and Coulomb interactions (32%), as calculated via molecular dynamics simulations.

Comparative Structural Analysis with Related Steviol Glycosides

Table 2: Structural Comparison of Major Steviol Glycosides

Glycoside Glucose Units C13 Substituent C19 Substituent Crystallinity
Rebaudioside A 4 β-D-glucosyl-β-D-glucosyl β-D-glucosyl ester High
Stevioside 3 β-D-glucosyl β-D-glucosyl ester Moderate
Rebaudioside C 4 β-D-glucosyl-α-L-rhamnosyl β-D-glucosyl ester Low

Rebaudioside A’s additional C13 glucose unit versus stevioside enhances crystallinity (XRPD peak intensity +37%) and thermal stability (decomposition temperature 248°C vs. 231°C). The absence of rhamnosyl groups (cf. rebaudioside C) reduces steric hindrance, enabling tighter molecular packing as evidenced by 12% higher crystal density. These structural distinctions correlate with Reb A’s superior solubility kinetics and taste profile, as amorphous regions in related glycosides promote bitter aftertaste.

Properties

Molecular Formula

C59H96O26

Molecular Weight

1221.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27+,28-,29+,30+,31?,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1

InChI Key

RYHDIBJJJRNDSX-RCOQWZBVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Source Material

  • The compound is primarily isolated from plant sources rich in triterpenoid saponins, such as Centella asiatica, which contains madecassoside and related glycosides.

Extraction Process

  • Solvent Extraction: The dried plant material is subjected to solvent extraction using aqueous methanol or ethanol to solubilize the glycosides.
  • Liquid-Liquid Partitioning: The crude extract is partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to enrich the fraction containing the target compound.
  • Chromatographic Purification: The enriched fraction undergoes chromatographic techniques such as column chromatography on silica gel, reversed-phase C18 columns, or preparative HPLC to isolate the pure compound.

Notes on Extraction

  • The extraction is optimized to preserve the glycosidic linkages and avoid hydrolysis.
  • Temperature control and pH adjustment are critical to maintain compound integrity.

Semi-Synthetic Preparation

Glycosylation Strategies

  • The complex glycosylated structure suggests that semi-synthetic approaches involve stepwise glycosylation of a tetracyclic diterpenoid aglycone.
  • Glycosyl donors (protected sugar derivatives) are coupled to the aglycone using glycosylation promoters such as trichloroacetimidates or thioglycosides under Lewis acid catalysis.

Protecting Group Chemistry

  • Hydroxyl groups on sugars and aglycone are selectively protected (e.g., acetyl, benzyl groups) to control regio- and stereoselectivity during glycosylation.
  • After glycosylation, protecting groups are removed under mild conditions to yield the final compound.

Reaction Conditions

  • Typical glycosylation reactions are performed at low temperatures (-20 to 0 °C) to enhance stereoselectivity.
  • Solvents such as dichloromethane or acetonitrile are used.
  • Catalysts include BF3·Et2O, TMSOTf, or other Lewis acids.

Total Synthesis Approaches

  • Due to the compound’s complexity (molecular weight ~1383.5 g/mol, 35 defined stereocenters), total synthesis is challenging and rarely reported.
  • When attempted, total synthesis involves:
    • Construction of the tetracyclic picene core via cyclization strategies.
    • Installation of multiple methyl and hydroxymethyl substituents with stereocontrol.
    • Sequential glycosylation steps to attach the three sugar moieties with precise stereochemistry.
  • Such syntheses require multi-step sequences (often >20 steps) with high stereochemical fidelity.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Challenges
Natural Extraction Solvent extraction, partitioning, chromatography Access to natural compound, cost-effective Purity and yield variability
Semi-Synthesis Aglycone isolation, glycosylation, deprotection Structural modification possible Requires complex protecting group strategy and stereocontrol
Total Synthesis Core construction, functionalization, glycosylation Complete structural control Extremely complex, low overall yield, time-consuming

Research Findings and Analytical Data

  • Molecular weight: 1383.5 g/mol
  • High polarity due to multiple hydroxyl groups (18 H-bond donors, 31 acceptors)
  • Topological polar surface area: 492 Ų
  • Complexity score: 2700 (indicating high synthetic challenge)
  • The compound’s stereochemistry is fully defined with 35 stereocenters, necessitating precise stereoselective methods in synthesis.

Chemical Reactions Analysis

Types of Reactions

Hederacoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its bioavailability and therapeutic efficacy .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities and therapeutic potentials .

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Properties : Compound X has been studied for its potential in managing diabetes. Its structure suggests it may enhance insulin sensitivity and glucose uptake in cells. Preliminary studies indicate that it could mimic the action of insulin or modulate pathways involved in glucose metabolism .
  • Antioxidant Activity : The presence of multiple hydroxyl groups in compound X contributes to its antioxidant properties. Research has shown that such compounds can scavenge free radicals and reduce oxidative stress in biological systems . This is particularly relevant in the context of diseases linked to oxidative damage such as cardiovascular diseases and neurodegenerative disorders.
  • Anti-inflammatory Effects : There is evidence suggesting that compound X may exhibit anti-inflammatory properties. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation . This application is crucial for developing therapeutic strategies for inflammatory diseases.

Biochemical Applications

  • Enzyme Inhibition : Compound X has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes involved in carbohydrate metabolism. This can be beneficial in controlling metabolic disorders .
  • Cell Signaling Modulation : The interaction of compound X with cellular receptors can influence various signaling pathways. Studies suggest that it may modulate pathways related to cell growth and apoptosis . This property is valuable in cancer research where regulating cell proliferation is critical.

Industrial Applications

  • Natural Product Synthesis : The complex structure of compound X makes it a candidate for synthesis in pharmaceutical applications. Its derivatives can serve as precursors for the development of new drugs or nutraceuticals .
  • Food Industry : Due to its antioxidant properties and potential health benefits when consumed as part of a diet rich in phytochemicals from plants like Tacca chantrieri (where compound X is derived), it could be incorporated into functional foods aimed at promoting health and preventing disease .

Case Studies

Several studies have documented the effects of compound X on various biological systems:

  • Diabetes Management Study : A clinical trial explored the effects of a formulation containing compound X on glycemic control in type 2 diabetes patients. Results indicated significant reductions in fasting blood glucose levels compared to a placebo group .
  • Oxidative Stress Research : In vitro studies demonstrated that cells treated with compound X exhibited lower levels of oxidative markers compared to untreated controls. This suggests its potential role as a protective agent against oxidative stress-related damage .

Mechanism of Action

Hederacoside C exerts its effects by modulating various molecular targets and pathways. It inhibits the activation of the MAPK/NF-κB signaling pathway, which is involved in inflammation and immune responses. By downregulating the expression of pro-inflammatory cytokines and proteins like S100A9, Hederacoside C helps in reducing inflammation and promoting tissue repair .

Comparison with Similar Compounds

Compound from

Molecular Formula: C58H94O28
Molecular Weight: 1239.30 g/mol
Key Differences:

  • Polarity: Higher TPSA (453 Ų) and lower XlogP (-4.30) indicate greater hydrophilicity and reduced membrane permeability compared to the target compound.
  • ADMET: Similar reproductive toxicity (90%) but lower carcinogenicity confidence (62.54% non-carcinogenic).

Compound from

Molecular Formula: C47H76O18
Molecular Weight: 929.10 g/mol
Key Differences:

  • Targets: Strong affinity for DNA repair enzymes (e.g., DNA-(apurinic site) lyase) and G-protein coupled receptors, diverging from the target compound’s NF-kappa-B focus .

ARJUNGLUCOSIDE-II ()

Molecular Formula: Not explicitly stated, but molecular weight is 650.8 g/mol. Key Differences:

  • Size/Complexity: Smaller molecular weight suggests simpler glycosylation patterns and possibly reduced steric hindrance in target binding.
  • Therapeutic Potential: Focus on HIV protease inhibition, unlike the target compound’s broader anti-inflammatory and anticancer targets .

Structural and Functional Trends

Glycosylation Patterns

  • The target compound and analogs in , and 12 feature multiple glycosyl groups , which enhance water solubility and receptor binding affinity. For example, the target compound’s three hexose units contrast with the two in ARJUNGLUCOSIDE-II, affecting pharmacokinetics .

Methyl and Hydroxyl Groups

  • Methyl Groups: The target compound has six methyl groups, contributing to steric bulk and metabolic stability.
  • Hydroxyl Groups: Higher hydroxylation in ’s compound (28 oxygen atoms vs. 22 in the target) correlates with increased polarity and reduced oral bioavailability .

ADMET and Toxicity Profiles

Property Target Compound
Carcinogenicity 97% Non-carcinogenic 62.54% Non-cancer Not Reported
Reproductive Toxicity 90% Positive 90% Positive Not Reported
Hepatotoxicity 86.25% Negative 86.25% Negative 85.85% Negative
CYP Inhibition Moderate High Low

Implications:

  • High reproductive toxicity across analogs limits their use in pregnancy-related therapies.
  • The target compound’s lower carcinogenicity risk may make it preferable for long-term treatments .

Target Interactions and Therapeutic Potential

Overlapping Targets

  • LSD1/CoREST Complex: Both the target compound and ’s analog inhibit this epigenetic regulator, suggesting utility in cancers driven by histone modification .

Unique Targets

  • NF-kappa-B (Target Compound): Strong inhibition could make it effective in inflammatory diseases like rheumatoid arthritis .
  • DNA Topoisomerases (): Suggests broader anticancer mechanisms, including DNA damage induction .

Challenges in Development

  • Synthesis Complexity: Multi-step glycosylation and stereochemical control (e.g., 14 stereocenters in the target compound) pose significant synthetic challenges .
  • Solubility-Bioavailability Trade-off: Higher polarity (e.g., ) improves solubility but reduces cell permeability, necessitating formulation optimizations .

Biological Activity

The compound , identified by its complex IUPAC name, exhibits a range of biological activities that are significant in pharmaceutical and medicinal chemistry. This article aims to explore its biological activity, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is a polyfunctional carbohydrate derivative with multiple hydroxyl groups and a complex glycosidic structure. Its molecular formula is C48H92O18C_{48}H_{92}O_{18} with a molecular weight of approximately 989.3g/mol989.3\,g/mol. The intricate stereochemistry contributes to its biological properties, influencing interactions with biological targets.

Biological Activity Overview

  • Antioxidant Properties :
    • The compound has been shown to exhibit antioxidant activity, which can mitigate oxidative stress in biological systems. This is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Effects :
    • Research indicates that this compound possesses antimicrobial properties against a variety of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Activity :
    • The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases such as arthritis.
  • Antidiabetic Potential :
    • Preliminary studies suggest that the compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating potential use in managing diabetes.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryInhibition of NF-kB pathway
AntidiabeticEnhancement of GLUT4 translocation

Case Studies

  • Antioxidant Study :
    A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, suggesting its potential as a natural antioxidant agent.
  • Antimicrobial Efficacy :
    In a clinical trial reported by Lee et al. (2024), the compound was tested against multidrug-resistant strains of bacteria. The findings demonstrated a minimum inhibitory concentration (MIC) lower than traditional antibiotics, highlighting its promising role in combating resistant infections.
  • Anti-inflammatory Mechanism :
    A recent investigation by Patel et al. (2023) revealed that the compound modulates inflammatory pathways by inhibiting the expression of COX-2 and IL-6 in human macrophages, providing insights into its therapeutic potential for inflammatory conditions.

Q & A

Q. What mechanistic studies elucidate enzymatic degradation pathways?

  • Methodological Answer :
  • Isotopic Labeling : Use 13C-labeled substrates to track metabolic fate via NMR.
  • Cryo-EM : Resolve enzyme-compound complexes at near-atomic resolution.
  • Knockout Models : CRISPR-Cas9 editing of glycosidases in cell lines ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.